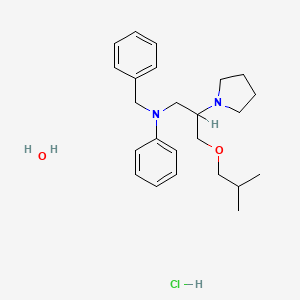

Bepridil Hydrochloride

Descripción

See also: Bepridil (has active moiety).

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) |

Source

|

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 |

Source

|

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 |

Source

|

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bepridil Hydrochloride: A Technical Whitepaper on Mechanisms of Action Beyond Ion Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bepridil (B108811) hydrochloride, a piperidinic derivative, is historically classified as a non-selective calcium channel blocker with additional inhibitory effects on fast sodium and slow potassium inward currents.[1][2][3] However, a significant body of evidence reveals that its pharmacological profile extends far beyond sarcolemmal ion channel modulation. This technical guide provides an in-depth exploration of these non-canonical mechanisms, focusing on bepridil's direct interactions with intracellular calcium handling proteins, mitochondrial function, and myofilament activity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating bepridil's multifaceted actions and for professionals engaged in the development of novel therapeutics targeting these pathways.

Core Intracellular Mechanisms of Bepridil

Beyond its well-documented effects on voltage-gated ion channels, bepridil exerts significant influence over several intracellular processes. These actions are primarily centered on its ability to function as a potent calmodulin antagonist and to directly modulate mitochondrial and myofilament machinery.[1][4]

Calmodulin Antagonism

A primary non-ion channel mechanism of bepridil is its direct, calcium-dependent binding to and inhibition of calmodulin (CaM).[5][6] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals, modulating the activity of a vast array of enzymes and proteins. Bepridil competitively inhibits the activation of CaM-dependent enzymes by binding to the Ca2+-CaM complex.[5][7] This interference prevents the downstream signaling cascades that regulate processes such as smooth muscle contraction, cell proliferation, and cyclic nucleotide metabolism.[6][8]

Key enzymes inhibited by bepridil's anti-calmodulin activity include:

-

Myosin Light Chain Kinase (MLCK): Inhibition of MLCK leads to reduced phosphorylation of myosin light chains, resulting in smooth muscle relaxation.[5][6]

-

Ca2+/CaM-dependent Cyclic Nucleotide Phosphodiesterase (PDE1): By inhibiting PDE1, bepridil can modulate intracellular levels of cAMP and cGMP.[6][8]

The interaction is potent, with bepridil demonstrating a high affinity for calmodulin and effectively displacing other CaM antagonists.[5][8] This calmodulin antagonism is a key differentiator from other calcium channel blockers like nifedipine (B1678770) and verapamil, which show significantly weaker or no interaction.[5][7]

Mitochondrial Modulation

Bepridil directly interacts with cardiac mitochondria, influencing bioenergetics and calcium homeostasis through several mechanisms:

-

Inhibition of Mitochondrial Ca²⁺ Transport: Bepridil inhibits both the primary mitochondrial Ca²⁺ uptake pathway and the Na⁺-induced Ca²⁺ release pathway.[9] This effect is concentration-dependent, with a more potent inhibition observed for the sodium-dependent release mechanism.[9] At lower concentrations (<10 µM), it selectively inhibits ATP hydrolysis-linked Ca²⁺ absorption without affecting respiration-linked uptake.[10]

-

Uncoupling of Oxidative Phosphorylation: At concentrations greater than 5 µM, bepridil can uncouple oxidative phosphorylation and stimulate oligomycin-sensitive ATPase activity, indicating a disruption of the proton gradient across the inner mitochondrial membrane.[9]

-

Opening of Mitochondrial K-ATP Channels: Bepridil has been shown to be an opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[11] This action leads to mitochondrial matrix swelling and is linked to cardioprotective effects against ischemic injury.[11][12]

-

Modulation of Respiratory Chain Enzymes: Bepridil can stimulate the activity of cytochrome c oxidase (Complex IV) by approximately 30% at concentrations below 50 µM.[13]

Direct Myofilament Sensitization

Distinct from its systemic effects on calcium availability, bepridil acts as a direct Ca²⁺ sensitizer (B1316253) at the myofilament level.[4][14] It binds to Troponin C (TnC), a key protein in the contractile apparatus, increasing its affinity for calcium.[14] This sensitization leads to an increase in Ca²⁺-dependent actomyosin (B1167339) Mg²⁺-ATPase activity and enhances the force of contraction at submaximal Ca²⁺ concentrations.[14] This mechanism may offset the negative inotropic effects expected from its calcium channel blocking activity.[4]

Inhibition of Sodium-Calcium Exchanger (NCX)

Bepridil is an inhibitor of the sodium-calcium exchanger (NCX) in the cardiac sarcolemma, with an inhibition constant (Ki) of 30 µM.[15] It displays noncompetitive inhibition versus Ca²⁺ and competitive inhibition versus Na⁺. This action disrupts a key mechanism for calcium extrusion from the cardiomyocyte, further contributing to its complex effects on intracellular calcium homeostasis.[15]

Quantitative Data Summary

The following tables summarize the quantitative parameters of bepridil's interactions with key non-ion channel targets.

Table 1: Bepridil's Interaction with Calmodulin and Associated Enzymes

| Parameter | Target/Enzyme | Value | Species/Tissue Source | Reference |

|---|---|---|---|---|

| Ki (inhibition constant) | Myosin Light Chain Kinase (MLCK) | 2.2 µM | Not Specified | [5] |

| IC₅₀ (50% inhibition) | CaM-dependent PDE | 8 µM | Bovine Brain | [8] |

| IC₅₀ (50% inhibition) | Myosin Light Chain Phosphorylation | 18 µM | Chicken Gizzard | [8] |

| IC₅₀ (50% inhibition) | [³H]Bepridil-CaM Binding Displacement | 4 µM | Not Specified | [5] |

| Kd (dissociation constant) | Bepridil Binding to Calmodulin | 6.2 µM | Not Specified | [5] |

| Bmax (max binding sites) | Bepridil Binding to Calmodulin | ~5 sites/molecule | Not Specified |[5] |

Table 2: Bepridil's Effects on Mitochondrial Functions

| Parameter | Target/Process | Value | Species/Tissue Source | Reference |

|---|---|---|---|---|

| IC₅₀ (50% inhibition) | Mitochondrial Ca²⁺ Uptake Rate | 93 µM | Rabbit Heart | [9] |

| IC₅₀ (50% inhibition) | Na⁺-induced Ca²⁺ Release Rate | 11 µM | Rabbit Heart | [9] |

| Concentration | Uncoupling of Oxidative Phosphorylation | > 5 µM | Rabbit Heart | [9] |

| Concentration | Stimulation of Cytochrome C Oxidase | < 50 µM (~30% increase) | Bovine Heart | [13] |

| Kd (dissociation constant) | Bepridil Binding to Mitochondria | 17 µM | Rat Heart |[16] |

Table 3: Other Non-Ion Channel Interactions

| Parameter | Target/Process | Value | Species/Tissue Source | Reference |

|---|

| Ki (inhibition constant) | Sodium-Calcium Exchanger (NCX) | 30 µM | Cardiac Sarcolemma |[15] |

Key Experimental Protocols

Protocol: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This protocol outlines a method to determine the inhibitory effect of bepridil on Ca²⁺/CaM-stimulated PDE1 activity.

Objective: To quantify the IC₅₀ of bepridil for PDE1.

Materials:

-

Purified bovine brain Ca²⁺/CaM-dependent PDE1.

-

Purified calmodulin.

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Substrate: [³H]-cAMP or [³H]-cGMP.

-

Activator: CaCl₂.

-

Stop Solution: 0.5 M HCl.

-

Scintillation fluid.

-

Bepridil hydrochloride stock solution.

Methodology:

-

Enzyme Activation: Prepare reaction tubes containing Assay Buffer, a fixed concentration of calmodulin (e.g., 10 nM), and CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 10 µM).

-

Inhibitor Addition: Add varying concentrations of bepridil (e.g., from 10 nM to 1 mM) to the reaction tubes. Include a control tube with no bepridil.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of [³H]-cAMP (e.g., 1 µM) and the purified PDE1 enzyme. The final reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture for a fixed time (e.g., 15-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Product Conversion: Convert the resulting [³H]-5'-AMP to [³H]-adenosine by adding snake venom nucleotidase and incubating for a further 10 minutes.

-

Separation: Separate the charged substrate ([³H]-cAMP) from the uncharged product ([³H]-adenosine) using an anion-exchange resin (e.g., Dowex column).

-

Quantification: Elute the [³H]-adenosine and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each bepridil concentration relative to the control. Plot the percent inhibition against the log of the bepridil concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Mitochondrial Calcium Uptake Assay

This protocol describes a method to measure the effect of bepridil on the rate of calcium uptake by isolated mitochondria.

Objective: To determine the IC₅₀ of bepridil for mitochondrial Ca²⁺ uptake.

Materials:

-

Freshly isolated heart mitochondria (e.g., from rabbit or rat).

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K₂HPO₄, 5 mM glutamate, 2.5 mM malate.

-

Calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N) or a Ca²⁺-selective electrode.

-

This compound stock solution.

-

CaCl₂ standard solution.

Methodology:

-

Mitochondria Preparation: Isolate mitochondria from fresh heart tissue using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a temperature-controlled cuvette (e.g., 25°C) with constant stirring, add Respiration Buffer.

-

Inhibitor Addition: Add the desired concentration of bepridil to the cuvette and allow it to equilibrate.

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the cuvette.

-

Signal Monitoring: Add the calcium-sensitive dye and monitor the fluorescence signal using a fluorometer. Allow the signal to stabilize.

-

Initiate Uptake: Initiate calcium uptake by adding a bolus of CaCl₂ (e.g., 25-50 µM). The mitochondria will take up the extramitochondrial Ca²⁺, causing a change in the fluorescence signal.

-

Rate Calculation: Record the rate of change in the fluorescence signal, which is proportional to the rate of Ca²⁺ uptake.

-

Data Analysis: Repeat the experiment with a range of bepridil concentrations. Calculate the initial rate of Ca²⁺ uptake for each concentration. Normalize the rates to the control (no bepridil) and plot the percent inhibition against the log of the bepridil concentration to determine the IC₅₀.

Conclusion

The pharmacological identity of this compound is not limited to its function as a multi-ion channel blocker. Its significant intracellular activities, particularly as a potent calmodulin antagonist and a modulator of mitochondrial function and myofilament Ca²⁺ sensitivity, are critical to its overall therapeutic and toxicological profile. For researchers, these non-canonical pathways offer novel avenues for investigating cellular calcium signaling and bioenergetics. For drug development professionals, understanding this multifaceted mechanism is essential for designing new chemical entities with improved selectivity and for repositioning existing drugs. The data and protocols presented herein provide a foundational resource for the continued exploration of bepridil's complex and compelling pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of the calmodulin antagonist bepridil on ischaemia induced in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on calmodulin antagonistic effects of bepridil in intact and skinned fibres of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation, oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of bepridil on Ca2+ uptake by cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bepridil, an antiarrhythmic drug, opens mitochondrial KATP channels, blocks sarcolemmal KATP channels, and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of bepridil on the activity of cytochrome c oxidase in solution and in proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stimulation of cardiac myofilament force, ATPase activity and troponin C Ca++ binding by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2. Mechanism of inhibition by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of bepridil to isolated rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepridil Hydrochloride: Unraveling Its Molecular Targets in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bepridil Hydrochloride, a non-selective calcium channel blocker with a complex pharmacological profile, has emerged as a promising candidate for anticancer therapy. Initially developed for cardiovascular conditions, its multifaceted mechanism of action extends beyond calcium channel inhibition, encompassing the modulation of other ion channels, calmodulin antagonism, and interference with critical signaling pathways implicated in tumorigenesis and metastasis. This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Bepridil in oncology.

Introduction

The search for novel anticancer agents with unique mechanisms of action is a cornerstone of oncological research. This compound, a drug with a well-established history in cardiology, has demonstrated significant anticancer properties in various preclinical studies. Its ability to concurrently target multiple cellular components involved in cancer cell proliferation, survival, migration, and invasion makes it an attractive subject for further investigation. This guide delves into the core molecular interactions of Bepridil in cancer cells, providing a detailed understanding of its therapeutic potential.

Molecular Targets of this compound

Bepridil's anticancer effects stem from its ability to interact with a range of molecular targets within cancer cells. These interactions disrupt crucial cellular processes, leading to the inhibition of tumor growth and progression.

Ion Channel Modulation

Bepridil is a promiscuous ion channel blocker, affecting the flux of several key ions across the cancer cell membrane.

-

Calcium Channels: As a calcium channel blocker, Bepridil inhibits the influx of Ca2+ into cancer cells. Dysregulated calcium signaling is a hallmark of many cancers, contributing to processes like proliferation, apoptosis evasion, and migration. Bepridil's blockade of voltage-gated and receptor-operated calcium channels disrupts these pathological processes.

-

Potassium Channels: Bepridil has been shown to inhibit various potassium channels, including the TREK-1 potassium channel, with an IC50 of 0.59 µM for baseline and 4.08 µM for activated channels[1]. The dysregulation of potassium channels is increasingly recognized as a contributor to cancer pathophysiology[1].

-

Sodium Channels: The drug also exhibits inhibitory effects on fast sodium inward currents[2]. Altered sodium channel activity has been linked to enhanced cancer cell invasion and metastasis.

Calmodulin Antagonism

Bepridil acts as a potent calmodulin antagonist.[3] Calmodulin is a ubiquitous intracellular calcium sensor that regulates a multitude of cellular processes, including cell cycle progression, proliferation, and cytoskeletal dynamics. By binding to calmodulin in a calcium-dependent manner, Bepridil inhibits the activation of calmodulin-dependent enzymes, such as myosin light chain kinase (MLCK), which is crucial for cell motility.[3] The IC50 for the inhibition of the binding of [3H]bepridil to calmodulin is 4 µM.[3]

Inhibition of Key Signaling Pathways

Bepridil has been demonstrated to modulate specific signaling pathways that are frequently dysregulated in cancer.

-

NOTCH1 Signaling Pathway: In Chronic Lymphocytic Leukemia (CLL), Bepridil has been identified as a potent inhibitor of the NOTCH1 signaling pathway.[4][5] It leads to a significant reduction in the surface expression of NOTCH1 and decreases the levels of the activated form of NOTCH1.[5] This inhibition of NOTCH1 signaling induces selective apoptosis in primary CLL cells.[4][5]

-

Epithelial-Mesenchymal Transition (EMT) Pathway: In ovarian cancer, Bepridil has been shown to reverse the TGF-β1-induced EMT-like phenotype.[6] This is accompanied by a significant downregulation in the expression of key EMT markers, including vimentin, β-catenin, and Snail.[6]

Quantitative Data on Bepridil's Anticancer Activity

The anticancer efficacy of Bepridil has been quantified in various cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) and its effects on cell viability and tumor growth.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Ovarian Cancer | SKOV-3 | >30 | 72 | [6] |

| Ovarian Cancer | SKOV-3-13 | <30 | 72 | [6] |

| Melanoma | WM239A | Not specified | 72 | [6] |

| Hepatocellular Carcinoma | HepG2 | Not specified | 72 | [6] |

| Breast Cancer | MCF-7 | Not specified | 72 | [6] |

| Prostate Cancer | PC-3 | Not specified | 72 | [6] |

| Chronic Lymphocytic Leukemia | Primary CLL cells | ~2.5 | 24 | [7] |

| Potassium Channel | TREK-1 (baseline) | 0.59 | Not applicable | [1] |

| Potassium Channel | TREK-1 (activated) | 4.08 | Not applicable | [1] |

| Calmodulin Binding | N/A | 4 | Not applicable | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Cancer Type | Cell Line | Mouse Strain | Treatment Dose and Schedule | Outcome | Reference |

| Ovarian Cancer | SKOV-3-13 | BALB/c nude mice | 22 mg/kg, intraperitoneally, 3 times/week for 5 weeks | Notable decrease in tumor size compared to control | [6][8] |

| Marburg Virus Disease | N/A | BALB/c mice | 12 mg/kg, once or twice daily | 80-90% survival | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets and anticancer effects of this compound.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay quantitatively measures cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Transwell Migration and Invasion Assay

This assay assesses the effect of Bepridil on cancer cell migration and invasion.

-

Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound or vehicle.

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several random microscopic fields.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

-

Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Vimentin, β-catenin, Snail, NOTCH1) overnight at 4°C. Recommended antibody details are provided in Table 3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Host Species | Supplier | Catalog Number (Example) | Recommended Dilution |

| Vimentin | Goat | Santa Cruz Biotechnology | sc-7557 | 1:200 - 1:1000 |

| β-catenin | Rabbit | Abcam | ab2365 | 1:25 |

| Snail | Rabbit | Cell Signaling Technology | #3879 | 1:1000 |

| NOTCH1 | Rabbit | Cell Signaling Technology | #3608 | 1:1000 |

| β-actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Bepridil and a typical experimental workflow.

Caption: Molecular targets and signaling pathways affected by Bepridil.

References

- 1. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bepridil exhibits anti-leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bepridil exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of Metastatic Ovarian Cancer Cells by Bepridil, a Calcium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. researchgate.net [researchgate.net]

- 9. The Calcium Channel Blocker Bepridil Demonstrates Efficacy in the Murine Model of Marburg Virus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bepridil Hydrochloride's Interaction with Calmodulin-Dependent Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of bepridil (B108811) hydrochloride, a calcium channel blocker also recognized for its significant activity as a calmodulin antagonist. Bepridil's multifaceted mechanism of action, involving both the blockade of sarcolemmic calcium channels and intracellular interference with calcium-dependent signaling, distinguishes it from other agents in its class.[1][2] This document synthesizes key quantitative data, outlines relevant experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Mechanism of Action: Calmodulin Antagonism

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that functions as a primary intracellular calcium sensor. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate a multitude of target enzymes and proteins, thereby regulating diverse cellular processes.

Bepridil exerts its intracellular effects by directly binding to the Ca²⁺-calmodulin complex.[3] This interaction competitively inhibits the activation of CaM-dependent enzymes, effectively blunting the downstream signaling cascade.[3][4] The binding is Ca²⁺-dependent; bepridil does not bind to calmodulin in the absence of calcium (i.e., in the presence of EGTA).[3] This targeted interference with CaM contributes significantly to bepridil's overall pharmacological profile, including its effects on vascular smooth muscle relaxation.[2][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bepridil and cetiedil. Vasodilators which inhibit Ca2+-dependent calmodulin interactions with erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bepridil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil (B108811) hydrochloride is a long-acting, non-selective calcium channel blocker with a unique pharmacological profile that also includes the blockade of sodium and potassium channels, as well as calmodulin antagonism.[1][2] Initially developed in the 1970s for the treatment of angina pectoris, its multifaceted mechanism of action has made it a subject of ongoing scientific interest.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of bepridil hydrochloride, presenting key data in a structured format for researchers and drug development professionals.

Discovery

Bepridil was discovered by a team of scientists at the Centre Europeen de Recherches Mauvernay (C.E.R.M.) in Riom, France. The initial U.S. patent for bepridil and related compounds was filed on March 6, 1972, and granted on June 8, 1976. The inventors listed on the patent are Rolland-Yves Mauvernay, Norbert Busch, Jacques Moleyre, Andre Monteil, and Jean Simond.[4]

Synthesis of this compound

Several synthetic routes for this compound have been described. The original synthesis is detailed in the foundational patent, while more recent methods, including enantioselective syntheses, have also been developed.[5][6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄N₂O · HCl | [7] |

| Molecular Weight | 403.0 g/mol | [8] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 128°C (for the free base) | [4] |

Synthesis of a Bepridil Intermediate

A key step in one synthetic pathway involves the alkylation of N-benzylaniline.[8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-benzylaniline (1.0 equivalent), 4-(4-chlorobutyl)pyridine (B1588572) hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).[8]

-

Solvent Addition: Add anhydrous acetonitrile (B52724) to the flask to create a solution with a concentration of approximately 0.5 M with respect to N-benzylaniline.[8]

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and is typically complete within 24-48 hours.[8]

-

Workup: After completion, the mixture is cooled to room temperature, and the solid potassium carbonate is filtered and washed with acetonitrile.[8]

-

Extraction: The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 5% sodium bicarbonate solution and brine.[8]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[8]

-

Purification: The crude intermediate is purified by column chromatography on silica (B1680970) gel.[8]

| Parameter | Value | Reference |

| Solvent | Acetonitrile | [8] |

| Base | Potassium Carbonate (K₂CO₃) | [8] |

| Temperature | 80-82°C (Reflux) | [8] |

| Reaction Time | 24-48 hours | [8] |

| Typical Yield | 75-85% | [8] |

| Purity (by HPLC) | >98% | [8] |

Enantioselective Synthesis

An efficient enantioselective synthesis has been developed to produce both enantiomers of bepridil with high enantiopurity (>99% ee).[5] This method utilizes Jacobsen's hydrolytic kinetic resolution of racemic 2-(isobutoxymethyl)oxirane as a key step.[5]

Experimental Protocol Outline:

-

Resolution: Racemic 2-(isobutoxymethyl)oxirane is resolved using Jacobsen's hydrolytic kinetic resolution method.[5]

-

Ring Opening: The resolved epoxide undergoes regioselective ring opening.

-

Mitsunobu Reaction: Incorporation of a succinimide (B58015) moiety is achieved via a Mitsunobu reaction.[5]

-

Reduction: The final step involves the reduction of the succinimide to the corresponding pyrrolidine (B122466) to yield the bepridil enantiomer.[5]

Mechanism of Action

Bepridil exerts its pharmacological effects through a complex mechanism involving the modulation of multiple ion channels and intracellular signaling pathways.[1][2]

Ion Channel Blockade

Bepridil is a non-selective blocker of several key cardiac ion channels.

| Ion Channel | IC₅₀ / K_d | Experimental Conditions | Reference |

| L-type Ca²⁺ Channels | 0.5 µM | Guinea-pig ventricular cells | [9] |

| Voltage-gated Na⁺ Channels | 30 µM | Cultured neonatal rat ventricular cells | [9] |

| K_d (rest) = 295.44 µM | Guinea-pig isolated ventricular cells | [10] | |

| K_d (inactivated) = 1.41 µM | Guinea-pig isolated ventricular cells | [10] | |

| IC₅₀ = 96.3 µM | Neonatal rat cardiomyocytes | [11] | |

| Delayed Rectifier K⁺ Channel (I_Kr) | 13.2 µM | [4] | |

| Delayed Rectifier K⁺ Channel (I_Ks) | 6.2 µM | [4] | |

| hKv1.5 K⁺ Channel | 6.6 µM | HEK 293 cells | |

| ATP-sensitive K⁺ (K_ATP) Channel (inward) | 6.6 µM | Guinea pig ventricular myocytes | |

| ATP-sensitive K⁺ (K_ATP) Channel (outward) | 10.5 µM | Guinea pig ventricular myocytes | [12] |

| Na⁺-activated K⁺ (K_Na) Channel | 2.2 µM | Guinea pig ventricular myocytes | [12] |

| TREK-1 K⁺ Channel (baseline) | 0.59 µM | HEK-TREK-1 cells | [13] |

| TREK-1 K⁺ Channel (BL1249 activated) | 4.08 µM | HEK-TREK-1 cells | [4] |

Experimental Protocol for Ion Channel Activity Measurement (General):

Whole-cell patch-clamp techniques are commonly employed to measure the activity of ion channels in isolated cardiomyocytes or cell lines expressing the channel of interest.[9][11][14]

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat), or a stable cell line (e.g., HEK 293) expressing the specific ion channel is cultured.[9][14]

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents through the channels of interest.

-

Data Acquisition: The resulting currents are recorded and analyzed to determine parameters such as current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

-

Drug Application: Bepridil is applied at various concentrations to determine its effect on the ion channel currents and to calculate parameters like IC₅₀.[9]

Calmodulin Antagonism

Bepridil also functions as a calmodulin antagonist, which contributes to its overall pharmacological effect.[13][15]

| Parameter | Value | Experimental System | Reference |

| IC₅₀ (Calmodulin-dependent phosphodiesterase) | 8 µM | Bovine brain | [15] |

| IC₅₀ (Myosin light chain kinase) | 18 µM | Chicken gizzard | [15] |

| K_i (Myosin light chain kinase) | 2.2 µM | [16] | |

| IC₅₀ (Displacement of [³H]W-7 from calmodulin) | 4 µM | [16] | |

| K_d (Binding to Ca²⁺-calmodulin complex) | 6.2 µM | [16] |

Experimental Protocol for Determining Calmodulin Binding:

Equilibrium column binding techniques and displacement assays are used to quantify the interaction between bepridil and calmodulin.[16]

-

Preparation of Calmodulin Affinity Column: Calmodulin is covalently linked to a solid support matrix (e.g., Sepharose beads) and packed into a column.

-

Binding Assay: A solution containing radiolabeled bepridil (e.g., [³H]bepridil) is passed through the calmodulin column in the presence of calcium.[16]

-

Elution and Quantification: After an incubation period, the column is washed, and the bound radiolabeled bepridil is eluted and quantified using liquid scintillation counting.

-

Competition Assay: To determine the IC₅₀ value, the binding assay is performed in the presence of varying concentrations of unlabeled bepridil or other competing ligands.[16] The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀.

-

Scatchard Analysis: To determine the dissociation constant (K_d) and the number of binding sites, the binding data from a saturation experiment (using varying concentrations of radiolabeled bepridil) are analyzed using a Scatchard plot.[16]

Visualizations

Logical Workflow of Bepridil Discovery and Development

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO2016098128A1 - Process for the preparation of bepridil - Google Patents [patents.google.com]

- 7. This compound | C24H35ClN2O | CID 50088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of inhibition of the sodium current by bepridil in guinea-pig isolated ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bepridil up-regulates cardiac Na+ channels as a long-term effect by blunting proteasome signals through inhibition of calmodulin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Calcium Channel | TargetMol [targetmol.com]

- 13. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 14. Inhibitory effect of bepridil on hKv1.5 channel current: comparison with amiodarone and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Bepridil Hydrochloride's Effects on Non-Cardiac Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bepridil (B108811) hydrochloride, a long-acting, non-selective calcium channel blocker, has been primarily recognized for its anti-anginal and anti-arrhythmic properties within the cardiovascular system.[1] However, its molecular interactions extend beyond cardiac tissues, influencing a variety of non-cardiac cellular processes through a multifaceted mechanism of action. This technical guide provides an in-depth exploration of these effects, focusing on the underlying molecular pathways, quantitative inhibitory data, and detailed experimental protocols for investigation. Bepridil's ability to block not only L-type calcium channels but also fast sodium inward currents, interfere with calmodulin binding, and interact with both voltage- and receptor-operated calcium channels underscores its complex pharmacological profile.[1][2][3]

Core Mechanisms of Action in Non-Cardiac Cells

Bepridil's primary mechanism in non-cardiac cells involves the inhibition of transmembrane calcium ion influx, a critical step in processes such as smooth muscle contraction and mast cell degranulation.[2][4] This is achieved through the blockade of voltage-gated calcium channels.[5] Beyond this, bepridil exhibits significant antagonism towards calmodulin, a key intracellular calcium sensor, thereby interfering with downstream calcium-dependent signaling pathways.[1][6][7] The drug also demonstrates inhibitory effects on various potassium and sodium channels, contributing to its broad spectrum of cellular impacts.[3][5]

Quantitative Analysis of Bepridil's Non-Cardiac Cellular Interactions

The following tables summarize the quantitative data on bepridil hydrochloride's inhibitory effects on various non-cardiac cellular targets and processes.

Table 1: Inhibition of Ion Channels by this compound

| Channel Type | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |

| L-type Calcium Current | Guinea-pig ventricular cells | IC50 | 0.5 | [8] |

| Fast Sodium Current | Cultured neonatal rat ventricular cells | IC50 | 30 | [8] |

| TREK-1 Potassium Channel (baseline) | HEK-TREK-1 cells | IC50 | 0.59 | [9][10] |

| TREK-1 Potassium Channel (BL1249-activated) | HEK-TREK-1 cells | IC50 | 4.08 | [9][10] |

Table 2: Calmodulin Antagonism by this compound

| Target/Process | Preparation | Parameter | Value (µM) | Reference(s) |

| Ca++/Calmodulin-dependent Cyclic Nucleotide Phosphodiesterase | Bovine brain | IC50 | 8 | [11] |

| Ca++/Calmodulin-dependent Myosin Light Chain Kinase | Chicken gizzard | IC50 | 18 | [11] |

| Myosin Light Chain Kinase (MLCK) | - | Ki | 2.2 | [12] |

| [3H]Bepridil binding to Calmodulin | - | IC50 | 4 | [12] |

| Binding of Bepridil to Calmodulin | - | Kd | 6.2 | [12] |

Table 3: Effects of this compound on Other Cellular Processes

| Process | Cell/Tissue Type | Parameter | Value (µM) | Reference(s) |

| Allergic Histamine (B1213489) Release | Rabbit leukocytes | IC50 | 2.3 | [13] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of bepridil at a cellular level, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Inhibition

Objective: To measure the inhibitory effect of bepridil on a specific ion channel (e.g., TREK-1) expressed in a cell line.

Materials:

-

HEK-293 cells stably expressing the ion channel of interest.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Methodology:

-

Culture HEK-293 cells on glass coverslips to 50-70% confluency.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit channel currents. For TREK-1, a ramp from -100 mV to +40 mV over 500 ms (B15284909) can be used.

-

Record baseline currents for a stable period.

-

Perfuse the recording chamber with external solution containing the desired concentration of bepridil.

-

Record the channel currents in the presence of bepridil until a steady-state effect is observed.

-

Wash out the drug with the external solution to observe reversibility.

-

Repeat steps 9-11 for a range of bepridil concentrations to construct a dose-response curve and calculate the IC50 value.[9][10]

Smooth Muscle Contraction Assay

Objective: To determine the effect of bepridil on vascular smooth muscle contraction.

Materials:

-

Rabbit mesenteric artery segments.

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂ / 5% CO₂.

-

Phenylephrine (B352888) or KCl for inducing contraction.

-

This compound.

-

Tissue organ bath system with isometric force transducers.

Methodology:

-

Isolate the rabbit mesenteric artery and cut it into 2-3 mm rings.

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-1.5 g, with solution changes every 15-20 minutes.

-

Induce a submaximal contraction with a contractile agent (e.g., 1 µM phenylephrine or 60 mM KCl).

-

Once the contraction has reached a stable plateau, add bepridil cumulatively to the bath to obtain a concentration-response curve.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

Calculate the IC50 value for bepridil-induced relaxation.[13][14]

Calmodulin Antagonism Assay (Myosin Light Chain Kinase Activity)

Objective: To assess the inhibitory effect of bepridil on calmodulin-dependent myosin light chain kinase (MLCK) activity.

Materials:

-

Purified MLCK from chicken gizzard.

-

Purified calmodulin.

-

Myosin light chains (MLC) as a substrate.

-

[γ-³²P]ATP.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂).

-

This compound.

-

Phosphocellulose paper and scintillation counter.

Methodology:

-

Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.

-

Add varying concentrations of bepridil to the reaction mixture.

-

Initiate the phosphorylation reaction by adding MLCK and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the MLC substrate using a scintillation counter.

-

Determine the concentration of bepridil that causes 50% inhibition (IC50) of MLCK activity.[11][12]

Mast Cell Histamine Release Assay

Objective: To measure the inhibitory effect of bepridil on antigen-induced histamine release from mast cells.

Materials:

-

Rat peritoneal mast cells.

-

Tyrode's buffer (containing 1 mM CaCl₂).

-

Antigen (e.g., ovalbumin) and anti-ovalbumin IgE for sensitization.

-

This compound.

-

o-Phthaldialdehyde (OPT) for fluorometric histamine determination.

Methodology:

-

Isolate rat peritoneal mast cells by peritoneal lavage.

-

Sensitize the mast cells with anti-ovalbumin IgE.

-

Pre-incubate the sensitized mast cells with varying concentrations of bepridil for 10-15 minutes at 37°C.

-

Challenge the cells with the antigen (ovalbumin) to induce degranulation and histamine release.

-

Stop the reaction by centrifugation in the cold.

-

Collect the supernatant and lyse the cell pellet to determine total histamine content.

-

Measure the histamine concentration in the supernatant and cell pellet fluorometrically using the OPT method.

-

Express histamine release as a percentage of the total histamine content.

-

Calculate the IC50 value for bepridil's inhibition of histamine release.[4][15]

Conclusion

This compound's influence on non-cardiac cellular processes is extensive and complex, stemming from its ability to interact with a range of molecular targets beyond its primary classification as a calcium channel blocker. Its potent inhibition of various ion channels and its significant calmodulin antagonism highlight its potential for broader pharmacological applications and underscore the importance of understanding these off-target effects in drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced cellular impacts of bepridil and similar compounds. A thorough comprehension of these non-cardiac effects is crucial for both exploring new therapeutic avenues and anticipating potential side effects.

References

- 1. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of inhibition of the sodium current by bepridil in guinea-pig isolated ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of allergic and non-allergic histamine secretion from rat peritoneal mast cells by calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang- Annals of Translational Medicine [atm.amegroups.org]

- 7. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bepridil, a class IV antiarrhythmic agent, can block the TREK-1 potassium channel - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 11. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of the bepridil-induced vasodilation of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound alters potential-dependent and receptor-operated calcium channels in vascular smooth muscle of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of allergic and non-allergic histamine secretion from rat peritoneal mast cells by calcium antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Bepridil Hydrochloride as an ion transport probe

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bepridil (B108811) hydrochloride is a versatile pharmacological agent that, due to its complex and multifaceted mechanism of action, serves as a valuable research tool for investigating ion transport phenomena.[1] Initially developed as an anti-anginal and anti-arrhythmic drug, its utility in the laboratory stems from its ability to modulate a wide array of ion channels and transporters.[1] This guide provides a comprehensive overview of bepridil's pharmacological profile, presents its quantitative effects in a structured format, details key experimental protocols for its study, and visualizes its mechanisms of action and experimental workflows.

Pharmacological Profile and Mechanism of Action

Bepridil is distinguished from other calcium channel blockers by its broad spectrum of activity.[1][2] Its primary classification is as a non-selective calcium channel blocker, but its pharmacological effects extend to sodium and potassium channels, as well as other ion transport proteins.[3][4][5] This promiscuity, while complicating its clinical use, makes it an effective probe for dissecting complex physiological and pathophysiological processes involving ion homeostasis.

The core mechanism of bepridil involves the inhibition of the transmembrane influx of calcium ions into cardiac and vascular smooth muscle.[2] This is achieved through the blockade of L-type (slow) calcium channels, which leads to a reduction in myocardial contractility and vasodilation.[1][2][3] Beyond its effects on calcium channels, bepridil also demonstrates significant inhibitory action on:

-

Fast Sodium Channels: Bepridil blocks the fast inward sodium current, which contributes to its anti-arrhythmic properties by prolonging the action potential and refractory period of cardiac cells.[2][3] It exhibits a higher affinity for the inactivated state of the sodium channel.[6]

-

Potassium Channels: The drug has been shown to inhibit the delayed rectifier potassium current, further contributing to the prolongation of the cardiac action potential.[3] It also blocks ATP-sensitive potassium (KATP) channels in the sarcolemma and Na+-activated K+ (KNa) channels.[7][8] Interestingly, it has been shown to open mitochondrial KATP channels.[5]

-

Na+/Ca2+ Exchanger (NCX): Bepridil is an inhibitor of the sodium-calcium exchanger, a key regulator of intracellular calcium concentration.[4][5][7][9]

-

Sodium-Potassium Pump (Na+/K+-ATPase): Bepridil has been shown to inhibit the Na+/K+-ATPase, which can affect cellular ion gradients.[2]

-

Calmodulin: Bepridil also acts as a calmodulin antagonist, interfering with calcium-dependent signaling pathways.[2]

Quantitative Pharmacological Data

The potency of bepridil at its various targets has been quantified in numerous studies. The following table summarizes key inhibitory concentration (IC50) and dissociation constant (Kd) values, providing a comparative view of its activity.

| Target | Species/Tissue | Value (µM) | Measurement |

| L-type Calcium Channels | Guinea Pig Ventricular Cells | 0.5 | IC50 |

| Fast Sodium Channels | Rat Ventricular Cells | 30 | IC50 |

| Fast Sodium Channels | Guinea Pig Ventricular Myocytes | 40 (at -90 mV holding potential) | Kd |

| Fast Sodium Channels | Guinea Pig Ventricular Myocytes | 342 (at -140 mV holding potential) | Kd |

| IKs (Slow delayed rectifier K+ current) | Guinea Pig | 6.2 | IC50 |

| IKr (Rapid delayed rectifier K+ current) | Guinea Pig | 13.2 | IC50 |

| KATP Channels (inward current) | Guinea Pig | 6.6 | IC50 |

| KATP Channels (outward current) | Guinea Pig | 10.5 | IC50 |

| KNa Channels | Guinea Pig | 2.2 | IC50 |

Visualizing Bepridil's Actions and Investigation

To better understand the complex interactions of bepridil and the methodologies used to study it, the following diagrams are provided.

Caption: Bepridil's diverse inhibitory effects on various ion channels and transporters.

Caption: A typical workflow for characterizing bepridil's effects using patch-clamp electrophysiology.

Key Experimental Protocols

The characterization of bepridil's interaction with ion transport mechanisms relies on a variety of specialized techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of a compound on ion channel currents in real-time.[10][11][12]

Objective: To measure ion currents through specific channels in the membrane of a single cell before and after the application of bepridil.

Methodology:

-

Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, HEK-293 cells expressing a specific channel) on glass coverslips.[13] Alternatively, acutely isolate cells from tissue.[13]

-

Solution Preparation:

-

External (Bath) Solution: Prepare a physiological saline solution appropriate for the cell type and ion current being studied. For example, for NaV1.5 currents, a solution may contain (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose, with pH adjusted to 7.4.[14]

-

Internal (Pipette) Solution: Prepare a solution that mimics the intracellular environment. For NaV1.5, this could be (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP, with pH adjusted to 7.2.[14]

-

-

Pipette Fabrication: Pull glass capillary tubes to create micropipettes with a tip resistance of 4-8 MΩ.[10]

-

Recording:

-

Place the coverslip with cells into a recording chamber on an inverted microscope and perfuse with the external solution.

-

Fill a micropipette with the internal solution and mount it on a micromanipulator.

-

Approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) with the cell membrane.[12][14]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[10] This establishes electrical and molecular access to the cell's interior.

-

Clamp the membrane potential at a holding potential (e.g., -90 mV for sodium channels) and apply voltage protocols (voltage steps or ramps) to elicit ion currents.[6][14]

-

Record baseline currents using an amplifier and data acquisition software.[12]

-

-

Drug Application: Perfuse the bath with the external solution containing the desired concentration of this compound.

-

Data Analysis: Record the changes in current amplitude, voltage-dependence, and kinetics.[6] Compare the pre- and post-drug currents to determine the extent of inhibition and calculate IC50 values by testing a range of concentrations.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of a compound for a specific receptor or channel protein.[15]

Objective: To quantify the binding of bepridil to its target proteins in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target channel in a cold lysis buffer.[16]

-

Centrifuge the homogenate to pellet the membranes.[16]

-

Wash and resuspend the membrane pellet in a suitable assay buffer.[16]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[16]

-

-

Assay Setup (Competition Binding):

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-saxitoxin for sodium channels), and varying concentrations of unlabeled bepridil.[16][17]

-

For each concentration of bepridil, prepare triplicate wells.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[18]

-

-

Incubation: Incubate the plates for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

-

Separation:

-

Detection:

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of bepridil.

-

Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibitory constant (Ki).[16]

-

Ion Flux Assays

These are cell-based functional assays that measure the movement of ions across the cell membrane.[19]

Objective: To assess the functional effect of bepridil on ion channel activity by measuring the flux of a specific ion or a surrogate.

Methodology (using a Thallium Flux Assay for K+ Channels):

-

Cell Preparation: Plate cells expressing the potassium channel of interest in a multi-well microplate.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR reagent).[20] The dye is loaded as a membrane-permeable AM ester, which is cleaved by intracellular esterases, trapping the dye inside the cells.[20]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for a defined period (e.g., 30 minutes).[21]

-

Assay Execution:

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Add a stimulus solution containing thallium sulfate (B86663) (Tl2SO4). Thallium acts as a surrogate for potassium and enters the cell through open potassium channels.[20][21]

-

The influx of thallium causes an increase in the fluorescence of the intracellular indicator dye.[20]

-

-

Data Acquisition and Analysis:

-

Monitor the change in fluorescence over time. The rate of fluorescence increase is proportional to the ion flux and thus the channel activity.[21]

-

Compare the rate of thallium flux in bepridil-treated wells to control wells to determine the inhibitory effect of the compound.

-

Generate concentration-response curves to calculate the IC50 value for the inhibition of channel function.

-

Conclusion

This compound's complex pharmacological profile, characterized by its interaction with a multitude of ion channels and transporters, establishes it as a powerful, albeit non-selective, probe for ion transport research. Its ability to modulate calcium, sodium, and potassium channels, as well as exchangers and pumps, allows for the investigation of integrated physiological systems. By employing the detailed experimental protocols outlined in this guide, researchers can effectively leverage bepridil to explore the intricate roles of ion transport in cellular function and disease, furthering our understanding and aiding in the development of more targeted therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | Non-selective Cav Channels | Tocris Bioscience [tocris.com]

- 5. This compound | CAS:68099-86-5 | Na+/Ca2+ exchange inhibitor. Also Ca2+ channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Block of Na+ channel by bepridil in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Calcium Channel | TargetMol [targetmol.com]

- 8. Bepridil blunts the shortening of action potential duration caused by metabolic inhibition via blockade of ATP-sensitive K(+) channels and Na(+)-activated K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | NCX inhibitor | Probechem Biochemicals [probechem.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Bepridil block of cardiac calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. brieflands.com [brieflands.com]

- 19. Ion Flux Assay for Ion Channel Screening - Creative Bioarray [acroscell.creative-bioarray.com]

- 20. Probes for Ion Channels and Carriers—Section 16.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

The Long-Term Effects of Bepridil Hydrochloride on Cardiac Fibroblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, is a key contributor to the pathophysiology of most heart diseases. This process leads to the stiffening of the myocardium and subsequent heart failure. Current therapeutic strategies are limited in their ability to halt or reverse fibrosis. Bepridil Hydrochloride, a drug with calcium channel blocking and calmodulin inhibitory properties, presents a potential, though not yet fully explored, therapeutic avenue. This technical guide synthesizes the available preclinical evidence to postulate the long-term effects of this compound on cardiac fibroblast differentiation. By inhibiting key signaling pathways, this compound may attenuate the fibrotic response, highlighting a novel application for this compound in cardiovascular medicine.

Introduction

The differentiation of cardiac fibroblasts into contractile, collagen-secreting myofibroblasts is a critical event in the progression of cardiac fibrosis. This transformation is principally driven by signaling molecules such as Transforming Growth Factor-beta (TGF-β), which activates downstream pathways leading to the expression of fibrotic markers, including alpha-smooth muscle actin (α-SMA) and excessive collagen deposition.

This compound is a versatile cardiovascular drug known for its anti-anginal and anti-arrhythmic properties. Its mechanism of action involves the blockade of calcium channels and the inhibition of calmodulin.[1] While its effects on cardiomyocytes are well-documented, its long-term impact on cardiac fibroblast differentiation remains an area of active investigation. This guide explores the hypothesized mechanism by which this compound may exert anti-fibrotic effects, based on its known pharmacological actions on signaling pathways implicated in fibrosis.

Hypothesized Mechanism of Action of this compound on Cardiac Fibroblast Differentiation

The anti-fibrotic effects of this compound are likely mediated through its dual action as a calcium channel blocker and a calmodulin inhibitor. Calcium signaling is integral to fibroblast activation and differentiation. Bepridil's interference with calcium-dependent pathways is hypothesized to disrupt the pro-fibrotic signaling cascade.

Inhibition of Calmodulin-Dependent Kinase II (CaMKII)

Calmodulin, a primary intracellular calcium sensor, activates CaMKII. Studies have shown that CaMKII is a crucial mediator of cardiac fibroblast proliferation and extracellular matrix (ECM) secretion.[2] By inhibiting calmodulin, this compound is expected to prevent the activation of CaMKII. This, in turn, can suppress the expression of pro-fibrotic genes and reduce collagen synthesis. Research indicates that CaMKII inhibition can modulate the Smad3 pathway, a key component of TGF-β signaling.[3]

Modulation of the Calcineurin-NFAT Pathway

Calcineurin, a calcium-calmodulin-activated phosphatase, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of pro-fibrotic gene transcription.[4] The calcineurin-NFAT pathway has been implicated in cardiac fibrosis.[5] Bepridil's calmodulin inhibitory activity could potentially attenuate calcineurin activation, thereby preventing NFAT-mediated pro-fibrotic gene expression in cardiac fibroblasts.

Impact of Calcium Channel Blockade

While the direct effects of L-type calcium channel blockade on cardiac fibroblast differentiation are less clear than on cardiomyocytes, some studies suggest that calcium channel blockers can inhibit collagen synthesis in fibroblasts.[1] By reducing intracellular calcium influx, Bepridil may contribute to an overall reduction in the calcium-dependent signaling that drives fibroblast activation.

Signaling Pathways

The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its long-term effects on cardiac fibroblast differentiation.

References

- 1. drrathresearch.org [drrathresearch.org]

- 2. Inhibition of calcium-calmodulin-dependent kinase II suppresses cardiac fibroblast proliferation and extracellular matrix secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imrpress.com [imrpress.com]

- 5. Calcineurin/NFATc3 pathway mediates myocardial fibrosis in diabetes by impairing enhancer of zeste homolog 2 of cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Bepridil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bepridil Hydrochloride, a non-selective calcium channel blocker, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Anti-Proliferative Efficacy

This compound exhibits a dose-dependent inhibitory effect on the viability of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |

| SKOV-3 | Ovarian Cancer | >15 | 72 |

| SKOV-3-13 | Ovarian Cancer (metastatic) | <15 | 72 |

| WM239A | Melanoma | Not specified | Not specified |

| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified |

| U87 | Glioblastoma | Not specified | Not specified |

| Primary CLL cells | Chronic Lymphocytic Leukemia | ~2.5 | 24 |

Table 1: IC50 values of this compound in various cancer cell lines. Data compiled from multiple sources.[1]

Induction of Apoptosis and Cell Cycle Arrest

This compound's anti-proliferative activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction

Treatment with this compound leads to a marked increase in the population of apoptotic cells. This has been observed in various cancer types, including melanoma, glioblastoma, and chronic lymphocytic leukemia.[2][3]

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |

| A2058 (Melanoma) | 10 | 24 | Increased |

| 20 | 24 | Increased | |

| 30 | 24 | Increased | |

| 50 | 24 | Increased | |

| U87 (Glioblastoma) | 25 | 6 | Increased |

| 25 | 12 | Increased | |

| 25 | 24 | Increased | |

| 25 | 48 | Increased |

Table 2: Effect of this compound on Apoptosis in Cancer Cells.

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, primarily in the G0/G1 phase, thereby preventing cancer cells from proceeding to the DNA synthesis (S) phase.[3]